

An In-depth Technical Guide to the Chemical Structure and Properties of NS3736

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For Researchers, Scientists, and Drug Development Professionals

Abstract

NS3736 is a potent, orally active small molecule inhibitor of chloride channels, with a primary focus on its role in bone metabolism. Identified as an inhibitor of osteoclastic acidification and resorption, **NS3736** has demonstrated efficacy in preclinical models of osteoporosis. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **NS3736**, including detailed experimental protocols and an exploration of its mechanism of action. The information presented herein is intended to support further research and development of this compound and related molecules for the potential treatment of bone disorders.

Chemical Structure and Properties

NS3736, with the IUPAC name N-(4-Bromo-2-(2H-tetrazol-5-yl)phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl)urea, is a complex synthetic molecule. Its chemical structure is characterized by a central urea linkage connecting a brominated phenyl-tetrazole moiety and a chlorinated, trifluoromethylated phenyl group.

Table 1: Chemical and Physical Properties of NS3736



Property	Value	Reference
IUPAC Name	N-(4-Bromo-2-(2H-tetrazol-5- yl)phenyl)-N'-(4-chloro-3- (trifluoromethyl)phenyl)urea	[1]
CAS Number	265646-94-4	[1]
Chemical Formula	C15H9BrClF3N6O	[1]
Molecular Weight	461.63 g/mol	[1]
SMILES Code	FC(F) (F)c1cc(NC(=O)Nc2ccc(Br)cc2 c3nn[nH]n3)ccc1Cl	[1]
Appearance	Solid powder	[1]
Storage	Dry, dark conditions. Short term (days to weeks) at 0 - 4°C; long term (months to years) at -20°C.	
Stability	Stable for several weeks during standard shipping conditions.	

Pharmacological Properties

NS3736 is a chloride channel inhibitor that has been shown to prevent osteoclastic acidification and resorption.[1] The primary molecular target of **NS3736** is suggested to be the CIC-7 chloride channel, which is highly expressed in osteoclasts.[2][3][4]

Table 2: Pharmacological Data for NS3736



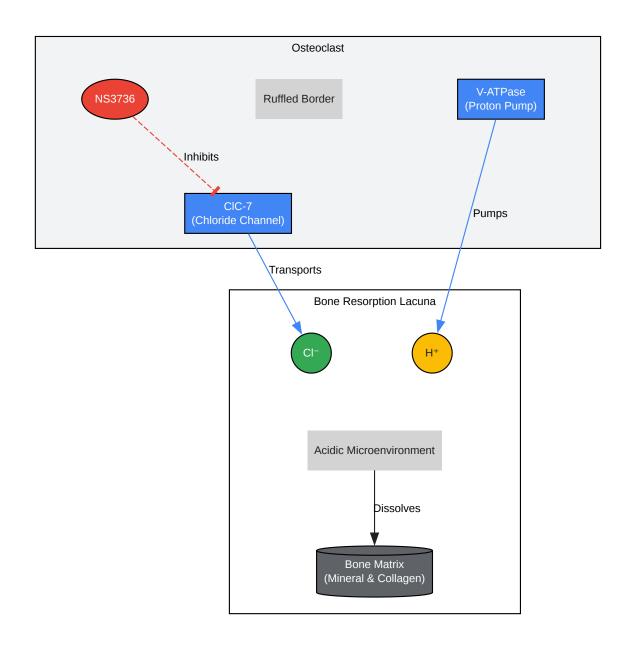
Parameter	Value	Species/System	Reference
IC ₅₀ (Osteoclastic Acidification & Resorption)	30 μΜ	In vitro (human osteoclasts)	[2][3]
In Vivo Efficacy	30 mg/kg daily (oral)	Ovariectomized rat model of osteoporosis	[2][3]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of **NS3736** is the inhibition of chloride channels in osteoclasts, which are essential for the acidification of the resorption lacuna.[2][3] This acidification process, driven by a proton pump (V-ATPase), requires a parallel chloride conductance to maintain charge neutrality. By blocking this chloride transport, **NS3736** disrupts the entire bone resorption machinery. The likely target, CIC-7, is a voltage-gated chloride channel that is crucial for this process.[2][3][4]

The signaling pathway involved in osteoclast-mediated bone resorption is complex. Osteoclasts attach to the bone surface, forming a sealed zone. Within this zone, the ruffled border, a specialized cell membrane, actively secretes protons and chloride ions, creating an acidic microenvironment that dissolves the mineral component of the bone. **NS3736**'s inhibition of the chloride efflux disrupts this process.







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